molecular formula C16H11ClFN3O4S B2891888 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide CAS No. 685849-38-1

4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide

Cat. No.: B2891888
CAS No.: 685849-38-1
M. Wt: 395.79
InChI Key: OXABIEJQMYRDRD-UHFFFAOYSA-N
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Description

The compound 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide features a sulfonamide-functionalized benzene core linked via an amino group to a substituted pyrrolidine-2,5-dione (pyrrol-dione) ring. The pyrrol-dione moiety is substituted with a chlorine atom at position 4 and a 2-fluorophenyl group at position 1.

Properties

IUPAC Name

4-[[4-chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O4S/c17-13-14(20-9-5-7-10(8-6-9)26(19,24)25)16(23)21(15(13)22)12-4-2-1-3-11(12)18/h1-8,20H,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXABIEJQMYRDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with maleic anhydride to yield the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

As an experienced research assistant, here's a detailed overview of the applications of the compound "4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide," incorporating data from verified sources.

Overview

This compound is a chemical compound with a specific molecular structure and formula . It has several synonyms and identifiers, which are important for referencing and searching for this compound in chemical databases and literature .

Key Identifiers:

  • PubChem CID: 1092070
  • Molecular Formula: C16H11ClFN3O4S
  • IUPAC Name: 4-[[4-chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide
  • InChI Key: OXABIEJQMYRDRD-UHFFFAOYSA-N
  • CAS No: 685849-38-1

Potential Applications

While the provided search results do not explicitly detail the applications of this specific compound, we can infer potential applications based on its chemical properties and the broader context of related compounds:

Pharmaceutical Research

  • Drug Discovery: Given its complex structure, this compound could be a candidate for pharmaceutical research . It might be explored for its potential to interact with biological targets relevant to various diseases.
  • Metabolic Pathway Research: Research into the compound's effects on metabolic pathways, such as the tryptophan-kynurenine pathway, could reveal potential therapeutic applications . Understanding its influence on antioxidation, oxidative stress, neuroinflammation, and cellular energy regulation may be valuable .

Chemical Research

  • Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules with potential applications in materials science or pharmaceuticals .
  • Development of Novel Materials: Its unique chemical structure might be leveraged to create new materials with specific properties .

Biological Studies

  • Antimicrobial Research: The broader family of pyrrole derivatives has demonstrated antimicrobial activities, so this compound could be investigated for similar properties .
  • Synergistic Effects: It could be used in combination with other antimicrobial agents to enhance their effectiveness .

Further Research

To fully understand the applications of "this compound," further research is essential:

  • In vitro and in vivo studies: These studies would help determine the compound's biological activity, toxicity, and efficacy.
  • Structure-activity relationship (SAR) analysis: By synthesizing and testing structural analogs, researchers can identify the key structural features responsible for its activity.
  • Clinical trials: If the compound shows promise in preclinical studies, clinical trials would be needed to evaluate its safety and effectiveness in humans.

Mechanism of Action

The mechanism of action of 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Hydrazinecarbonyl-Linked Sulfonamides

Key Compounds :

  • 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15)
  • 4-{[2-(N′-{[4-(Dimethylamino)phenyl)methylidene}]hydrazinecarbonyl)ethyl]amino}-benzene-1-sulfonamide (16)
  • 4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl]ethyl)amino]benzene-1-sulfonamide (17)
  • 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18)
Property Compound 15 Compound 16 Compound 17 Compound 18 Target Compound
Substituent 4-Cl-aryl 4-(NMe₂)-aryl 4-NO₂-aryl Pyrazole Pyrrol-dione
Yield 95% 66% 94% 49% N/A*
Melting Point (°C) 226–227 179–180.5 227–228.5 169–170 N/A*
Key Structural Motif Hydrazinecarbonyl Hydrazinecarbonyl Hydrazinecarbonyl Pyrazole-carbonyl Pyrrol-dione

Comparison :

  • The target compound replaces the hydrazinecarbonyl group with a pyrrol-dione ring, which may enhance rigidity and hydrogen-bonding capacity.
  • Electron-withdrawing groups (e.g., NO₂ in Compound 17) increase melting points compared to electron-donating groups (e.g., NMe₂ in Compound 16). The target’s chloro and fluorophenyl substituents likely contribute to intermediate polarity .

Thiazole-Containing BRAF/HDAC Inhibitors

Key Compounds :

  • 14f, 14g, 14h, 14i, 14j (BRAF/HDAC dual inhibitors)
Property 14f 14g Target Compound
Core Structure Thiazole Thiazole Pyrrol-dione
Substituents 2-Et-thiazole 2-iPr-thiazole Cl, 2-F-phenyl
Yield 65% 70% N/A*
Activity BRAF/HDAC inhibition BRAF/HDAC inhibition Hypothesized enzyme inhibition

Comparison :

  • Thiazole derivatives exhibit BRAF/HDAC inhibition due to sulfur-containing heterocycles, which facilitate metal coordination. The target’s pyrrol-dione may instead engage in hydrogen bonding or π-π interactions .

Diazine/Oxadiazole Derivatives

Key Compounds :

  • 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide (5)
  • 4-(4-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)benzene-1-sulfonamide (6)
Property Compound 5 Compound 6 Target Compound
Core Structure Diazinanone Thiodiazinanone Pyrrol-dione
Synthesis Urea cyclization CS₂/KOH cyclization N/A*
Melting Point (°C) N/R N/R N/A*

Comparison :

  • Diazine/oxadiazole cores are synthesized via cyclization with urea or CS₂, whereas the target’s pyrrol-dione likely requires ketone or acid anhydride precursors .

ADC Linkers and Pesticidal Sulfonamides

Key Compounds :

  • ADC1730, ADC1740 (Antibody-drug conjugate linkers)
  • Flucycloxuron, Flufenoxuron (Pesticides)
Property ADC1730 Flufenoxuron Target Compound
Core Structure Dioxo-pyrrole Benzamide Dioxo-pyrrole
Application Drug delivery Insect growth regulator Hypothesized drug/pesticide
Molecular Weight (g/mol) 506.56 506.3 (Flufenoxuron) ~450–500 (estimated)

Comparison :

  • However, pesticidal activity (as in Flufenoxuron) is less likely due to the absence of benzamide/urea groups .

Biological Activity

4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide, also known by its CAS number 6890-46-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H21ClFN3O5
  • Molecular Weight : 521.924 g/mol
  • LogP : 5.289 (indicating lipophilicity) .

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Carbonic Anhydrase (CA) : Studies have shown that benzenesulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance in tissues. For example, a series of 4-amino-substituted benzenesulfonamides demonstrated significant binding affinity towards CAs .
  • Calcium Channel Interaction : Theoretical docking studies suggest that derivatives of benzenesulfonamide can interact with calcium channels, potentially influencing cardiovascular parameters such as perfusion pressure and coronary resistance .
  • Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds indicate potential antitumor activity against lymphoid leukemia .

In Vitro Studies

A study evaluated the effects of related sulfonamide compounds on isolated rat heart models. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance over time, suggesting cardiovascular effects mediated through calcium channel inhibition .

Case Studies

Several case studies highlight the biological activities of related compounds:

StudyCompoundBiological ActivityKey Findings
Figueroa-Valverde et al., 20234-(2-aminoethyl)-benzenesulfonamideCardiovascular effectsDecreased perfusion pressure in isolated rat hearts
Dabbagh et al., 2014Various diazobenzenesulfonamidesAntitumor activitySignificant binding affinity to carbonic anhydrases
Dubey et al., 2006Benzothiazole derivativesAntitumor activityPotent growth inhibition in various cancer cell lines

Pharmacokinetic Parameters

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity. Theoretical models such as ADME/PK (Absorption, Distribution, Metabolism, Excretion) assessments have been employed to predict its pharmacokinetic behavior. These models suggest favorable permeability profiles through various biological membranes .

Q & A

Q. What are the key considerations for synthesizing 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide with high purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the dioxopyrrolidinyl intermediate via condensation of 2-fluorobenzaldehyde with pyrrolidine-2,5-dione under reflux conditions in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Coupling the intermediate with benzenesulfonamide derivatives using a nucleophilic aromatic substitution (SNAr) reaction. Optimize reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of intermediate to sulfonamide) to minimize side products .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and sulfonamide protons (δ ~7.5 ppm) .
    • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (m/z 377.4 for [M+H]⁺) .

Q. What are the primary challenges in characterizing the compound’s solubility for in vitro assays?

The sulfonamide group confers poor aqueous solubility. Mitigate this by:

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) for biological assays .
  • pH Adjustment : Solubility increases in alkaline conditions (pH >8) due to deprotonation of the sulfonamide .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Substituent Modifications :
    • Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to enhance electrophilicity for target binding .
    • Modify the sulfonamide group to sulfonic acid or sulfonylurea to improve solubility or selectivity .
  • In Silico Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (CA-IX), a common anticancer target. Prioritize derivatives with ΔG < -8 kcal/mol .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Standardized Assay Conditions :
    • Use identical cell lines (e.g., HT-29 for colorectal cancer) and incubation times (72 hours) to minimize variability .
    • Include positive controls (e.g., acetazolamide for CA inhibition) to calibrate activity thresholds .
  • Statistical Analysis : Apply factorial design (ANOVA) to isolate variables (e.g., solvent, concentration) contributing to discrepancies .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Reaction Path Search : Employ quantum chemical calculations (DFT at B3LYP/6-31G* level) to model intermediates and transition states for reactions like oxidation or substitution .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in electrophilic aromatic substitution .

Q. What methodologies validate the compound’s mechanism of action in antimicrobial studies?

  • Time-Kill Assays : Expose bacterial cultures (e.g., S. aureus) to 2× MIC and monitor viability over 24 hours via OD₆₀₀ .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify downregulated virulence genes (e.g., fnbA in biofilm formation) .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and analytical parameters (e.g., NMR spectral width) .
  • Ethical Compliance : Adhere to FDA guidelines for non-therapeutic research; avoid in vivo testing without institutional approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.